2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Agents
- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exhibiting potential as novel antipsychotic agents, were developed. These compounds, unlike traditional antipsychotics, did not bind to D2 dopamine receptors, indicating a unique mechanism of action. This research underscores the therapeutic potential of pyrazole derivatives in behavioral animal tests without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant in vitro antioxidant activity, showcasing the potential of pyrazole-acetamide scaffolds in developing compounds with beneficial oxidative stress modulation properties (Chkirate et al., 2019).
Anti-inflammatory Activity
- Novel derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and evaluated for their anti-inflammatory activity. Certain compounds within this series exhibited significant anti-inflammatory effects, highlighting the therapeutic potential of pyrazole derivatives in inflammation modulation (Sunder & Maleraju, 2013).
Imaging and Diagnostic Applications
- Research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which includes compounds with a structural resemblance to the query compound, explored their use as selective ligands for the translocator protein (18 kDa). These ligands have been utilized in the development of radioligands for PET imaging, offering insights into their application in diagnosing and studying neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Anti-inflammatory Agents
- A variety of pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies contribute to the understanding of the potential uses of pyrazole derivatives in developing new treatments for infections and inflammation-related conditions (Kendre, Landge, & Bhusare, 2015).
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-14-4-6-16(11-17(14)24)25-22(29)13-27-8-9-28-19(23(27)30)12-18(26-28)15-5-7-20(31-2)21(10-15)32-3/h4-12H,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWHPEUEFKIRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.